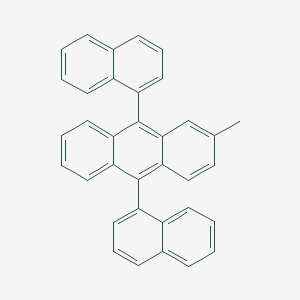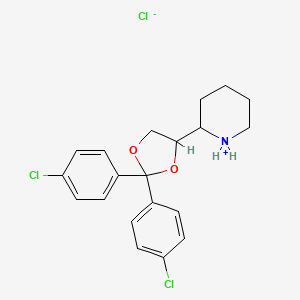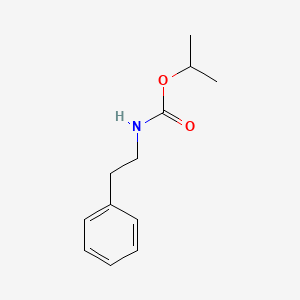
Carbamic acid, phenethyl-, isopropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, phenethyl-, isopropyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from carbamic acid and phenethyl alcohol, with an isopropyl group attached to the ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including carbamic acid, phenethyl-, isopropyl ester, is through the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, phenethyl alcohol reacts with isopropyl chloroformate under basic conditions to form the desired ester. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of esters often involves the Fischer esterification process, where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For this compound, phenethyl alcohol and isopropyl carbamate can be used as starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrolysis: Esters can undergo hydrolysis in the presence of water and an acid or base catalyst.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid like hydrochloric acid and water.
Basic Hydrolysis: Uses a strong base such as sodium hydroxide (NaOH).
Reduction: Involves reducing agents like LiAlH4.
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol source.
Major Products Formed
Hydrolysis: Produces phenethyl alcohol and isopropyl carbamate.
Reduction: Yields phenethyl alcohol.
Transesterification: Forms different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, phenethyl-, isopropyl ester has various applications in scientific research:
Wirkmechanismus
The mechanism of action of carbamic acid, phenethyl-, isopropyl ester involves its interaction with various molecular targets and pathways. For instance, it may exert antioxidant effects by scavenging free radicals and modulating oxidative stress pathways. Additionally, its anti-inflammatory properties could be attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, phenyl-, propyl ester: Similar structure but with a propyl group instead of an isopropyl group.
Ethyl carbamate: Another ester of carbamic acid with different alkyl groups.
Methyl carbamate: A simpler ester with a methyl group.
Uniqueness
Carbamic acid, phenethyl-, isopropyl ester is unique due to its specific combination of phenethyl and isopropyl groups, which may confer distinct chemical and biological properties compared to other carbamate esters. Its specific structure allows for unique interactions in biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
63982-24-1 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
propan-2-yl N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-10(2)15-12(14)13-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
HZMHUMWAGBXLBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
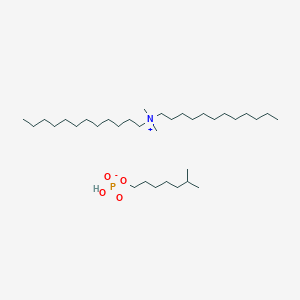

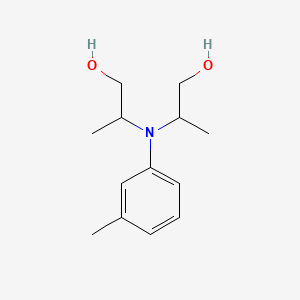


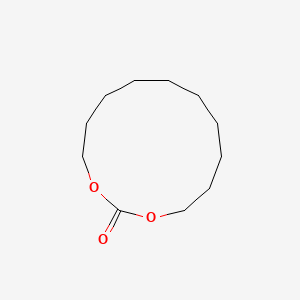


![Dipotassium 3-[3-carbamoyl-1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-5-pyridylazo]phenylphosphonate](/img/structure/B13771687.png)
